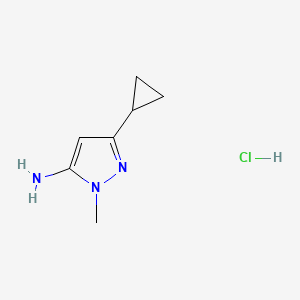

2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

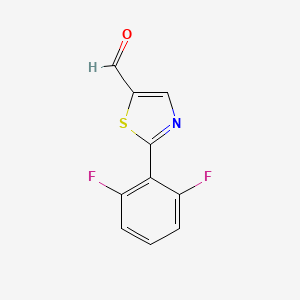

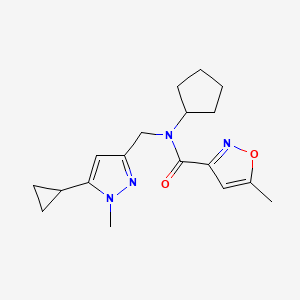

“2-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring and a pyridine ring. The InChI code for this compound is 1S/C9H10N4/c1-7-11-5-6-13(7)9-8(10)3-2-4-12-9/h2-6H,10H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 137.46°C and a predicted boiling point of 429.8°C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications

Synthesis and Organic Chemistry

- Multicomponent Synthesis : A study by Wu et al. (2010) details a multicomponent protocol for synthesizing poly-substituted 2-(pyridin-2-yl)imidazoles, highlighting a method that yields tri-substituted 2-(pyridin-2-yl)imidazoles when aromatic primary amines are used as substrates (Wu et al., 2010).

- Regioselective Synthesis : Wang et al. (2015) developed a synthesis method for pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines through regioselective aza-ene additions and cyclic–condensation reactions (Wang et al., 2015).

Biological Activity

- Antimicrobial Properties : Desai et al. (2012) synthesized a series of mannich bases derived from 2-(aryl)imidazo[1,2-a]pyridines and found some derivatives to be potent against various bacterial and fungal strains (Desai et al., 2012).

- Insulin-like Growth Factor 1-Receptor Inhibitors : Velaparthi et al. (2007) discovered 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives as inhibitors of insulin-like growth factor 1-receptor, contributing to potential therapeutic applications (Velaparthi et al., 2007).

Coordination Chemistry and Catalysis

- Diiron(III) Complexes : Sankaralingam and Palaniandavar (2014) studied diiron(III) complexes of tridentate 3N ligands, including (1-methyl-1H-imidazol-2-yl)-N-(pyridin-2-ylmethyl)-methanamine, as functional models for methane monooxygenases (Sankaralingam & Palaniandavar, 2014).

- Copper(II) Complexes : Wu et al. (2015) synthesized copper(II) complexes with multidentate ligands for the direct hydroxylation of benzene to phenol, indicating applications in catalysis (Wu et al., 2015).

Safety and Hazards

Mechanism of Action

- Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12

- Discovery of 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)butanoic Acid (8o) as a Potent Antiproliferative Agent

properties

IUPAC Name |

2-(2-methylimidazol-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-5-6-13(7)9-8(10)3-2-4-12-9/h2-6H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLWMKWPISCOSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2415501.png)

![5-bromo-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2415514.png)

![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)